molecular formula C5H6F6 B12567720 1,1,1,4,4,4-Hexafluoro-2-methylbutane CAS No. 158389-16-3

1,1,1,4,4,4-Hexafluoro-2-methylbutane

Cat. No.: B12567720
CAS No.: 158389-16-3
M. Wt: 180.09 g/mol
InChI Key: NVRPGIPXZLLZIQ-UHFFFAOYSA-N
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Description

1,1,1,4,4,4-Hexafluoro-2-methylbutane is a fluorinated organic compound with the molecular formula C5H6F6. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties, including its high thermal stability and low global warming potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,4,4,4-Hexafluoro-2-methylbutane can be synthesized through several methods. One common approach involves the fluorination of a precursor compound, such as hexachlorobutadiene, using a fluorinating agent like hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves a multi-step process. This may include the catalytic fluorination of a chlorinated precursor, followed by purification steps to isolate the final product. The use of advanced catalysts and optimized reaction conditions helps to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,1,1,4,4,4-Hexafluoro-2-methylbutane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride for fluorination, zinc in dimethylformamide for dechlorination, and palladium catalysts for hydrogenation. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

1,1,1,4,4,4-Hexafluoro-2-methylbutane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,1,1,4,4,4-Hexafluoro-2-methylbutane exerts its effects involves interactions with molecular targets and pathways. Its high electronegativity and thermal stability allow it to participate in various chemical reactions, influencing the behavior of other molecules. The specific pathways depend on the context of its use, such as in catalysis or as a solvent .

Comparison with Similar Compounds

Similar Compounds

    1,1,1,4,4,4-Hexafluoro-2-butene: Similar in structure but differs in the position of the double bond.

    1,1,1,4,4,4-Hexafluoro-2-butyne: Contains a triple bond instead of a single bond.

    1,1,1,3,3,3-Hexafluoropropane: Shorter carbon chain with similar fluorination.

Uniqueness

1,1,1,4,4,4-Hexafluoro-2-methylbutane is unique due to its specific combination of fluorination and methyl substitution, which imparts distinct chemical and physical properties. Its high thermal stability and low global warming potential make it particularly valuable in industrial applications .

Properties

CAS No.

158389-16-3

Molecular Formula

C5H6F6

Molecular Weight

180.09 g/mol

IUPAC Name

1,1,1,4,4,4-hexafluoro-2-methylbutane

InChI

InChI=1S/C5H6F6/c1-3(5(9,10)11)2-4(6,7)8/h3H,2H2,1H3

InChI Key

NVRPGIPXZLLZIQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)(F)F)C(F)(F)F

Origin of Product

United States

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